3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
Description
3-(Benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine is a quinoline derivative featuring a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-fluorophenylamino group at position 3. The 4-fluorophenyl group may optimize binding interactions due to fluorine’s electronegativity and small atomic radius.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSCKKMFBZJNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer condensation reaction, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.
Ethoxy Substitution: The ethoxy group can be introduced through nucleophilic substitution reactions using ethyl halides.
Fluorophenyl Substitution: The fluorophenyl group can be introduced via electrophilic aromatic substitution using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogs:
*Calculated based on molecular formula. †Estimated from analogs (e.g., ).
Key Observations
Position 3 Substituents :
- The benzenesulfonyl group (target compound, ) enhances molecular weight and logP compared to nitro (NQ15, ) or unsubstituted analogs (Compound 7, ). This group may improve metabolic stability and target binding due to its electron-withdrawing nature.
Position 6 Substituents: Ethoxy (target compound) is less common than methoxy (), benzyloxy (), or chloro ().
4-Amino Group Modifications: The 4-fluorophenyl group in the target compound contrasts with 4-methylphenyl () or halogenated aryl groups (). Fluorine’s electronegativity and small size may optimize steric and electronic interactions in biological targets.
Biological Activity: Compounds with 4-anilinoquinoline scaffolds (e.g., ) show antibacterial activity, suggesting the target compound may share similar applications. The 4-fluorophenyl group is frequently used in pharmaceuticals for improved metabolic stability and binding affinity.
Biological Activity
3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through a Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.
- Introduction of the Benzenesulfonyl Group : Sulfonylation reactions using benzenesulfonyl chloride in the presence of a base are common.
- Ethoxylation : The ethoxy group is introduced via alkylation with ethyl iodide or bromide.
- Fluorophenylmethyl Substitution : This step involves nucleophilic substitution reactions to attach the fluorobenzyl moiety.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Anticancer Properties
Studies have shown that quinoline derivatives, including this compound, possess anticancer properties. In vitro assays demonstrated inhibition of cancer cell proliferation in several cell lines:
The mechanism involves the inhibition of key enzymes and pathways associated with cancer progression, including sirtuins and cyclooxygenases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Inhibition Zone (mm) at 500 µg/mL | Reference |
|---|---|---|
| Escherichia coli | 10.68 | |
| Staphylococcus aureus | 10.33 | |
| Candida albicans | 11.30 |
These results indicate promising potential as an antimicrobial agent.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical to tumor growth and bacterial survival.
- Receptor Binding : It can bind to receptors influencing cellular signaling pathways.
- DNA Interaction : Potential intercalation with DNA has been suggested, impacting replication and transcription processes.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar quinoline derivatives to enhance efficacy and reduce toxicity:
- A study highlighted that modifications on the quinoline scaffold significantly influenced anticancer activity, with certain substitutions leading to enhanced potency against specific cancer types .
- Another research effort demonstrated that quinoline derivatives could effectively inhibit COX-2, a target in inflammation and cancer pathways .
Q & A
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves multi-step reactions, including Friedländer condensation for quinoline core formation (e.g., using aniline derivatives and ketones with acidic/basic catalysts) and subsequent sulfonylation. Key steps:
- Reductive amination : Use sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane at room temperature to couple the fluorophenyl group to the quinoline core .
- Purification : Column chromatography (e.g., 10% methanol in dichloromethane) improves yield and purity. Reaction temperature and solvent choice significantly impact yields, as seen in analogs with 24–92% yields under varying conditions .
- Characterization : Validate intermediates via ¹H/¹³C NMR and elemental analysis to ensure regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., 600 MHz in CD₃OD or DMSO-d₆) to confirm substituent positions and detect impurities. For example, δ 8.23 ppm (quinoline-H) and δ 5.24 ppm (ethoxy group) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ values (e.g., 423.1272) with theoretical calculations to confirm molecular formula .
- Elemental Analysis : Validate C, H, N content within ±0.4% deviation .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in assay buffers (e.g., PBS with ≤1% DMSO).
- Surfactants : Use Tween-80 or cyclodextrins for hydrophobic analogs, as demonstrated in quinolinone derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the benzenesulfonyl, ethoxy, and fluorophenyl groups. For example, replace ethoxy with methoxy or longer alkoxy chains to assess steric/electronic effects on target binding .
- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate with in vitro assays (e.g., IC₅₀ determination) .
- Bioisosteric Replacement : Substitute the sulfonyl group with carbamate or phosphonate moieties to enhance metabolic stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using disparate methods (e.g., enzymatic inhibition vs. cell viability assays) to rule out assay-specific artifacts .
- Purity Validation : Re-test compounds with ≥95% purity (via LC-MS) to exclude impurities as confounding factors .
- Meta-Analysis : Compare data across analogs (e.g., 6-fluoroquinolines) to identify trends in substituent effects .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate this compound’s solid-state behavior?
- Methodological Answer :
- Crystallization : Use vapor diffusion with ethanol/water mixtures. Refine structures via SHELXL (for small molecules) or SIR97 (for twinned crystals) .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., F···H or π-π contacts) to explain packing efficiency and stability. For example, fluorophenyl groups often exhibit C–H···F interactions with dihedral angles of 7.14–56.26° .
Q. What computational approaches predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In Silico Metabolism : Use software like StarDrop or ADMET Predictor to identify likely oxidation sites (e.g., ethoxy O-dealkylation or sulfonyl reduction) .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Methodological Notes
- Data Contradiction Analysis : Cross-reference NMR shifts (e.g., δ 7.44 ppm for fluorophenyl protons ) with crystallographic data to resolve stereochemical ambiguities.
- Experimental Design : For biological assays, include positive controls (e.g., chloroquine for antimalarial studies ) and dose-response curves (e.g., 0.1–100 µM) to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
